molecular formula C14H12N4O3 B2415216 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-82-2

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2415216
CAS RN: 941913-82-2
M. Wt: 284.275
InChI Key: ISPFPWUNQQOMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, also known as DIOC5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIOC5 is a heterocyclic compound that contains two different rings, an oxadiazole and an isoxazole ring, connected by a carboxamide linker.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds demonstrates significant interest in derivatives of 1,3,4-oxadiazoles for their potential applications. For instance, the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles was explored through a series of transformations, indicating the versatility of these compounds in chemical synthesis (Potkin et al., 2012).

Biological Activity

Studies have also focused on evaluating the biological activities of oxadiazole derivatives. The synthesis of novel pyrazole derivatives and their assessment for antidepressant and anticonvulsant activities highlighted the therapeutic potential of these compounds (Abdel‐Aziz et al., 2009). Another study on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides investigated their chemoselective nucleophilic chemistry and insecticidal activity, demonstrating the applicability of these compounds in agricultural chemistry (Yu et al., 2009).

Acetyl- and Butyrylcholinesterase Inhibition

The design and synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains were aimed at inhibiting acetyl- and butyrylcholinesterase, enzymes relevant for treating conditions like dementias and myasthenia gravis. These compounds showed moderate dual inhibition, indicating their potential as therapeutic agents (Pflégr et al., 2022).

Antimicrobial and Anti-Proliferative Activities

Research into the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases revealed their efficacy against a range of pathogenic bacteria and cancer cell lines, underscoring the potential of these compounds in medical applications (Al-Wahaibi et al., 2021).

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-8-3-4-9(2)10(7-8)13-17-18-14(20-13)16-12(19)11-5-6-15-21-11/h3-7H,1-2H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPFPWUNQQOMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.